1-(1-phenylethyl)-1H-pyrazol-3-amine
Description
1-(1-Phenylethyl)-1H-pyrazol-3-amine is a pyrazole derivative featuring a 1-phenylethyl substituent at the N1 position and an amino group at C2. Its molecular formula is C₁₁H₁₃N₃, with a molecular weight of 187.25 g/mol.
Properties
IUPAC Name |
1-(1-phenylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(10-5-3-2-4-6-10)14-8-7-11(12)13-14/h2-9H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDNOUIMSQWSKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with 3-chloropyrazole under basic conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 3-chloropyrazole by chlorination of pyrazole.
Step 2: Nucleophilic substitution reaction between 1-phenylethylamine and 3-chloropyrazole in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve these goals.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes redox transformations depending on reaction conditions:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Pyrazole-3-carboxylic acid derivative | 65–72% | |
| Reduction | H₂/Pd-C (ethanol) | 1-(1-Phenylethyl)-4,5-dihydropyrazol-3-amine | 85% |
Mechanistic Notes :
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Oxidation occurs at the C4 position of the pyrazole ring, forming carboxyl groups.
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Hydrogenation selectively reduces the pyrazole ring to a 4,5-dihydropyrazole without affecting the phenylethyl group .
Electrophilic Substitution
The amine group directs electrophiles to specific positions:
Nitration
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Reagents: HNO₃/H₂SO₄ (0°C)
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Product: 5-Nitro-1-(1-phenylethyl)-1H-pyrazol-3-amine
Halogenation
| Halogen | Reagents | Product | Regioselectivity |
|---|---|---|---|
| Bromine | Br₂/CHCl₃ | 5-Bromo derivative | 88% C5 position |
| Chlorine | Cl₂/FeCl₃ | 4-Chloro derivative | 76% C4 position |
Coupling Reactions
The amine participates in cross-coupling under transition metal catalysis:
Buchwald-Hartwig Amination
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Conditions: Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene (110°C)
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Product: N-Aryl derivatives (e.g., with 4-bromoanisole)
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Yield: 68%.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Application |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-pyrazole hybrid | Material science |
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
Imidazopyrazole Synthesis
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Reagents: Chloroacetyl chloride/Et₃N
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Product: 1-(1-Phenylethyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-6-amine
Aza-Wittig Reaction
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Reagents: PPh₃/C₂Cl₆
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Product: Imidazo[1,2-b]pyrazole derivatives
Acid-Base Reactions
The amine group exhibits typical Brønsted basicity:
| Reaction | Conditions | pKa (amine) | Solubility Change |
|---|---|---|---|
| Protonation | HCl (1M) | 4.2 ± 0.3 | Water solubility increases 15-fold |
Thermal Stability Data
Thermogravimetric analysis (TGA) reveals:
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Decomposition onset: 218°C (N₂ atmosphere)
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Major degradation products: Phenylethylamine and CO₂ (identified via GC-MS) .
Computational Reactivity Insights
DFT studies (B3LYP/6-311++G**) show:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(1-phenylethyl)-1H-pyrazol-3-amine is , with a molecular weight of approximately 188.25 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a phenylethyl substituent that enhances its biological activity.
Medicinal Chemistry
This compound has been studied for its potential as a therapeutic agent in various diseases due to its ability to interact with biological targets.
- Analgesic Activity : Research has shown that derivatives of this compound exhibit analgesic properties comparable to established drugs like paracetamol, making it a candidate for pain management therapies.
The compound has demonstrated significant biological activity, particularly in:
- Anti-inflammatory Effects : Studies have indicated that it may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.
- Neurological Applications : Its derivatives have been explored for effects on neurological conditions, indicating potential use in neuropharmacology.
Case Studies and Findings
Several studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Analgesic Properties
A series of experiments compared the analgesic effects of 4-methyl derivatives against paracetamol in animal models. Results indicated that certain derivatives provided superior pain relief, suggesting a promising avenue for further development in pain management therapies.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that compounds derived from this compound inhibited pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(1-phenylethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at N1
Key Observations:
- Steric and Electronic Effects : The 1-phenylethyl group introduces a chiral center and moderate steric bulk, influencing receptor binding. In contrast, the adamantyl group (C₁₃H₁₉N₃) significantly increases lipophilicity, enhancing blood-brain barrier penetration .
- Synthetic Accessibility : The parent compound is synthesized in 67% yield , whereas the adamantane analog requires harsher conditions (48% yield) .
Substituent Variations on the Aromatic Ring
Key Observations:
Functional Group Modifications at C3
Key Observations:
Research Findings and Trends
- Therapeutic Potential: The parent compound and its sulfonamide derivatives are prioritized for inflammasome-related diseases , while adamantane analogs are explored for neurodegenerative disorders .
- Structural Trends : Bulky N1 substituents (e.g., adamantyl) correlate with increased lipophilicity but reduced synthetic yields.
Biological Activity
1-(1-phenylethyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, exploring its mechanisms, efficacy, and application in various therapeutic areas.
Structure and Synthesis
The compound is characterized by a pyrazole ring, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole nucleus followed by substitution reactions to introduce the phenethyl group.
Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain substituted pyrazoles showed potent inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460) . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | X |
| This compound | NCI-H460 | Y |
Note: Specific IC50 values for this compound need to be sourced from experimental data.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS), making them candidates for treating inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity. For instance, substituents on the phenethyl group can enhance binding affinity to target proteins involved in cancer progression or inflammation .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their pharmacological profiles:
- Antioxidant Activity : A study evaluated various pyrazole compounds for their ability to scavenge free radicals. Results indicated that certain derivatives exhibited superior antioxidant properties compared to established antioxidants like acetylsalicylic acid .
- In Vivo Studies : Research involving animal models demonstrated that compounds similar to this compound effectively reduced tumor growth in xenograft models, supporting their potential as anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
